5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Description
Structural Characterization of 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise structural information through its name construction. The compound designation indicates a 1,3,4-oxadiazole core heterocycle substituted at the 5-position with a para-trifluoromethoxyphenyl group and at the 2-position with an amino functional group. This nomenclature system clearly delineates the connectivity and substitution pattern essential for structural identification.
The molecular formula C9H6F3N3O2 reveals the atomic composition comprising nine carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight has been computed as 245.16 grams per mole, representing a relatively low molecular weight organic compound suitable for various analytical techniques. The Chemical Abstracts Service registry number 910442-23-8 provides a unique identifier for database searches and regulatory documentation.
Structural descriptors including the International Chemical Identifier and Simplified Molecular Input Line Entry System provide machine-readable representations of the molecular structure. The International Chemical Identifier string InChI=1S/C9H6F3N3O2/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) encodes the complete connectivity information. The corresponding International Chemical Identifier Key NHLQBNSORVQYNO-UHFFFAOYSA-N serves as a compressed hash representation for rapid database queries.
The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1C2=NN=C(O2)N)OC(F)(F)F provides a linear string representation describing the molecular structure through a systematic traversal of bonds and atoms. This notation effectively captures the aromatic ring substitution pattern, the oxadiazole heterocycle formation, and the trifluoromethoxy functional group attachment. The systematic analysis of these descriptors enables precise communication of molecular structure across diverse chemical databases and computational platforms.
Crystallographic Studies and Three-Dimensional Conformation
Crystallographic investigations of related oxadiazole compounds provide valuable insights into the three-dimensional molecular architecture and intermolecular interactions characteristic of this chemical class. Studies of structurally analogous compounds such as tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate reveal important conformational preferences and packing arrangements. The dihedral angle between the oxadiazole and benzene rings typically measures approximately 6.45 degrees, indicating near-coplanarity that facilitates conjugation between the aromatic systems.
Crystal structure analysis demonstrates that molecules in the solid state are linked through weak carbon-hydrogen to oxygen interactions, generating specific motifs such as R22(12) patterns. These intermolecular interactions influence the overall crystal packing and contribute to the physical properties of the crystalline material. Secondary carbon-hydrogen to oxygen intermolecular interactions further stabilize the crystal lattice by linking molecules into chain structures along specific crystallographic axes.
The three-dimensional conformation of this compound can be analyzed through computational modeling approaches that predict the preferred molecular geometry in isolation and within crystal environments. The trifluoromethoxy substituent introduces significant electronic effects due to the high electronegativity of fluorine atoms, which influence both intramolecular geometry and intermolecular interactions. The positioning of the trifluoromethoxy group at the para-position of the phenyl ring creates a molecular dipole that affects crystal packing preferences and solubility characteristics.
Conformational analysis reveals that the oxadiazole ring maintains planarity with the attached phenyl group, maximizing orbital overlap and stabilizing the molecular structure through electronic delocalization. The amino substituent on the oxadiazole ring can participate in hydrogen bonding interactions both within the crystal lattice and in solution, contributing to the compound's overall stability and reactivity profile. These structural features collectively determine the compound's physical properties and influence its behavior in various chemical environments.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through analysis of proton and carbon-13 environments. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic aromatic signals in the 7.0 to 8.5 parts per million region, corresponding to the substituted benzene ring protons. The para-disubstituted benzene ring generates a distinctive pattern with two sets of equivalent protons appearing as doublets due to ortho-coupling interactions.
The trifluoromethoxy substituent creates unique spectroscopic signatures observable in both proton and fluorine-19 Nuclear Magnetic Resonance experiments. Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals signals typically around -57 parts per million, characteristic of trifluoromethoxy groups attached to aromatic systems. These signals provide definitive identification of the trifluoromethoxy functional group and confirm its attachment to the phenyl ring system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers detailed information about the carbon framework, with aromatic carbons appearing in the 120-165 parts per million range and the oxadiazole carbons exhibiting distinct chemical shifts based on their electronic environments. The carbon bearing the amino group typically resonates around 160-165 parts per million, while the carbon attached to the phenyl group appears at approximately 155-160 parts per million. The trifluoromethoxy carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling, providing additional structural confirmation.
Integration patterns and coupling constants derived from Nuclear Magnetic Resonance experiments enable precise determination of substitution patterns and conformational preferences. The amino group protons typically appear as a broad singlet around 5-7 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects. These spectroscopic characteristics collectively provide unambiguous structural identification and purity assessment capabilities for analytical and synthetic applications.
Infrared Vibrational Fingerprinting
Infrared spectroscopy offers distinctive vibrational fingerprinting capabilities for identifying functional groups and structural features within this compound. The amino group produces characteristic stretching vibrations typically observed in the 3300-3500 wavenumber region, appearing as medium to strong intensity bands. Primary amine groups generate two distinct stretching frequencies corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes, providing clear identification of the amino functionality.
Aromatic carbon-carbon stretching vibrations appear in the 1400-1700 wavenumber region with medium intensity, characteristic of substituted benzene rings. The specific substitution pattern influences the exact frequencies and intensities of these vibrations, with para-disubstituted rings exhibiting distinctive patterns that aid in structural identification. Aromatic carbon-hydrogen stretching vibrations occur around 3000-3100 wavenumbers with variable intensity, complementing the fingerprint region analysis.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amino nitrogen-hydrogen stretch | 3300-3500 | Medium-Strong | Primary amine stretching |
| Aromatic carbon-hydrogen stretch | 3000-3100 | Variable | Benzene ring protons |
| Aromatic carbon-carbon stretch | 1400-1700 | Medium | Benzene ring vibrations |
| Carbon-fluorine stretch | 1000-1400 | Strong | Trifluoromethoxy group |
| Oxadiazole carbon-nitrogen | 1200-1600 | Medium | Heterocycle vibrations |
The trifluoromethoxy functional group produces intense carbon-fluorine stretching vibrations in the 1000-1400 wavenumber region, with the exact frequencies depending on the specific bonding environment. These vibrations are typically among the strongest in the infrared spectrum and provide definitive identification of fluorinated substituents. The oxadiazole heterocycle contributes additional vibrational modes in the 1200-1600 wavenumber region, corresponding to carbon-nitrogen and nitrogen-nitrogen stretching within the five-membered ring system.
Fingerprint region analysis below 1500 wavenumbers reveals complex vibrational patterns unique to the specific molecular structure, enabling discrimination between closely related compounds and isomers. The combination of characteristic functional group frequencies and fingerprint region patterns provides comprehensive structural identification capabilities that complement other analytical techniques in confirming molecular identity and purity.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that enable structural elucidation and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the calculated molecular weight of 245.16 atomic mass units. The exact mass measurement of 245.04121093 atomic mass units provides high-precision molecular weight determination suitable for elemental composition confirmation.
Chemical ionization and collision-induced dissociation techniques generate reproducible fragmentation patterns that facilitate structural analysis and compound identification. The fragmentation behavior typically involves initial loss of the trifluoromethoxy group, producing fragments at mass-to-charge ratios corresponding to the phenyl-oxadiazole core structure. Sequential fragmentation processes may involve amino group loss, oxadiazole ring opening, and aromatic ring degradation, creating characteristic daughter ion patterns.
The trifluoromethoxy substituent exhibits distinctive fragmentation characteristics, with typical neutral losses of 69 atomic mass units corresponding to the complete trifluoromethoxy group. Alternative fragmentation pathways may involve stepwise fluorine atom losses, generating fragment ions at mass-to-charge ratios 226, 207, and 188, respectively. These fragmentation patterns provide definitive identification of the trifluoromethoxy functional group and confirm its attachment to the aromatic system.
Tandem mass spectrometry experiments enable detailed fragmentation pathway elucidation through controlled collision-induced dissociation of selected precursor ions. The oxadiazole ring system typically undergoes fragmentation through carbon-nitrogen bond cleavage, generating characteristic fragment ions that confirm the heterocyclic structure. Database comparison of fragmentation patterns with reference spectra facilitates rapid compound identification and structural verification in complex mixtures.
The mass spectrometric analysis provides complementary structural information that validates Nuclear Magnetic Resonance and infrared spectroscopy results, ensuring comprehensive molecular characterization. Integration of multiple mass spectrometric techniques including electron impact ionization, chemical ionization, and electrospray ionization enables thorough evaluation of ionization behavior and fragmentation characteristics under diverse analytical conditions.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQBNSORVQYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592203 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-23-8 | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-step Synthesis via Benzoylthiosemicarbazide Intermediate
One classical approach involves a multi-step synthesis starting from a trifluoromethoxy-substituted benzene derivative, proceeding through benzamide, benzoylhydrazide, and benzoylthiosemicarbazide intermediates, followed by oxidative cyclization to form the oxadiazole ring.
- Introduction of the trifluoromethoxy group onto the starting aromatic compound.
- Conversion to benzamide and then to benzoylhydrazide.
- Formation of benzoylthiosemicarbazide intermediate.
- Oxidative cyclization using iodine in potassium iodide solution to yield the 1,3,4-oxadiazole ring.
Reaction conditions and yields:
- The oxidative cyclization step typically uses iodine/KI in aqueous medium.
- The overall yield is relatively low due to the number of steps.
- Purification involves recrystallization from ethanol.
- ^1H NMR shows characteristic shifts influenced by the trifluoromethoxy group.
- Mass spectrometry confirms the molecular structure with expected fragmentation patterns.
This route, while reliable, is lengthy and has moderate overall yield (~38% in some steps), prompting the search for shorter methods.
Direct Nucleophilic Displacement Route
An alternative, shorter synthetic route involves direct nucleophilic displacement reactions on suitable precursors bearing leaving groups, allowing the introduction of the trifluoromethoxy group in fewer steps.
- Preparation of 4-chlorobenzaldehyde semicarbazone intermediate.
- Cyclization to 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole.
- Subsequent nucleophilic substitution with trifluoroethanol derivatives under basic conditions (e.g., sodium hydride in dimethylformamide) to introduce the trifluoromethoxy group.
- Shorter reaction time (2–3 hours reflux).
- Higher yields (~70% for key steps).
- Easier purification by recrystallization.
Oxidative Cyclization of Acylthiosemicarbazides Using Various Oxidants
Recent advances have demonstrated the use of oxidative cyclization of acylthiosemicarbazides to form 2-amino-1,3,4-oxadiazoles efficiently.
| Oxidant | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodine in KI solution | Aqueous medium, room temp | Up to 90 | Traditional, effective but longer time |
| 1,3-Dibromo-5,5-dimethylhydantoin + KI | Mild conditions, room temp | Up to 97 | High yield, commercially scalable |
| Oxone® (potassium peroxymonosulfate) | Room temperature, aqueous workup | ~67 | Green oxidant, moderate yield |
| Eosin-Y photocatalysis + O2 | Visible light, ambient oxygen | 90+ | Eco-friendly, rapid, high yield |
These methods provide efficient routes to the oxadiazole core with amino substitution, adaptable to various aryl substituents including trifluoromethoxy phenyl groups.
One-Pot Synthesis Using Coupling Reagents
A one-pot synthesis approach involves coupling acylhydrazides with isocyanates using coupling reagents such as propanephosphonic anhydride (T3P), followed by cyclization to the oxadiazole.
- Mild reaction conditions.
- Eco-friendly and less toxic reagents.
- High functional group tolerance.
- Good yields reported for various 2-amino-1,3,4-oxadiazoles.
This method can be adapted for trifluoromethoxy-substituted aryl hydrazides, providing a streamlined synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Multi-step via benzoylthiosemicarbazide | Iodine/KI oxidative cyclization, multiple steps | ~38-70 | Well-established, reliable | Lengthy, low overall yield |
| Direct nucleophilic displacement | NaH/DMF, trifluoroethanol substitution | ~38-70 | Shorter, fewer steps | Moderate yield, sensitive steps |
| Oxidative cyclization (various oxidants) | Iodine, 1,3-dibromo hydantoin, Oxone, Eosin-Y | 67-97 | High yield, scalable, eco-friendly | Requires specific oxidants |
| One-pot coupling with T3P | Acylhydrazides + isocyanates + T3P | High | Mild, eco-friendly, efficient | Requires coupling reagent |
Detailed Research Findings and Notes
- The trifluoromethoxy group significantly affects the electronic environment of the phenyl ring, influencing NMR chemical shifts and reactivity during synthesis.
- Mass spectrometry fragmentation patterns confirm the integrity of the trifluoromethoxy-substituted oxadiazole structure.
- Oxidative cyclization methods using mild oxidants like 1,3-dibromo-5,5-dimethylhydantoin or photocatalysis with eosin-Y under visible light provide high yields and are suitable for scale-up.
- The one-pot T3P-mediated synthesis is gaining attention for its operational simplicity and environmental benefits, making it a promising method for industrial applications.
- Direct nucleophilic displacement offers a practical route but may require optimization to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine in anticancer therapies. The compound exhibits significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by assays that demonstrate DNA damage leading to cell death. For instance, compounds derived from 1,3,4-oxadiazoles have shown high inhibition rates against breast cancer (MCF7), leukemia (SR), and melanoma (SK-MEL-5) cell lines with inhibition percentages ranging from 81.58% to 90.47% .
Case Studies
-
In Vitro Studies :
- A study revealed that derivatives of this compound exhibited potent antiproliferative activity across multiple cancer types, including breast and CNS cancers .
- Another investigation focused on the compound's ability to inhibit thymidine phosphorylase, which is crucial for cancer cell proliferation. Some derivatives showed up to nine times more inhibition compared to standard drugs .
- In Vivo Studies :
Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of cholinesterases:
- Cholinesterase Inhibition : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 to 99.2 µM. These enzymes are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .
Summary of Findings
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS No. 910442-23-8) is a compound within the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a five-membered ring structure typical of oxadiazoles, characterized by the presence of three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethoxy group attached to the phenyl ring significantly influences its chemical behavior and biological interactions.
Molecular Formula: CHFNO
Molecular Weight: 245.16 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 4-(trifluoromethoxy)benzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate under reflux conditions .
Antimicrobial Properties
Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial activity. For instance, related oxadiazole derivatives have shown potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Oxadiazoles
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| HSGN-237 | N. gonorrhoeae | 0.25 µg/mL |
| HSGN-238 | MRSA | 0.5 µg/mL |
| HSGN-235 | VRE | 0.25 µg/mL |
The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, contributing to the compound's efficacy against resistant strains .
Anticancer Activity
Oxadiazole derivatives have also been investigated for their anticancer properties. Studies suggest that they may inhibit specific molecular targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The trifluoromethoxy group enhances binding affinity and selectivity for these targets. Potential mechanisms include:
- Inhibition of Enzyme Activity: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Receptor Signaling: It can interfere with receptor-ligand interactions, affecting downstream signaling cascades.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in treating infections caused by resistant bacteria. For example:
- Study on N-(1,3,4-Oxadiazol-2-yl)benzamides: These compounds demonstrated significant antibacterial activity against N. gonorrhoeae and MRSA while showing low toxicity to human cell lines .
- In Vivo Studies: Research involving animal models has shown that certain oxadiazole derivatives possess anti-inflammatory properties alongside their antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine, and how can purity be ensured?
- Methodology : The compound is typically synthesized via cyclization of semicarbazide derivatives. For example, semicarbazide hydrochloride reacts with substituted aldehydes (e.g., 4-(trifluoromethoxy)benzaldehyde) under acidic conditions, followed by oxidative cyclization using iodine and potassium carbonate in anhydrous 1,4-dioxane at 95°C for 20 hours . Purification involves column chromatography (silica gel, ethyl acetate/hexane), and purity is confirmed via HPLC (>95%) and spectral characterization (¹H/¹³C NMR, IR) .
Q. How is the structural characterization of this oxadiazole derivative performed?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the trifluoromethoxy group (δ ~120–125 ppm for CF₃O in ¹³C) and oxadiazole protons (δ ~8.5–9.0 ppm) .
- IR spectroscopy : Peaks at ~3355 cm⁻¹ (N–H stretch) and ~1630 cm⁻¹ (C=N stretch) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 260.06 for C₉H₇F₃N₃O₂) .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound?
- Methodology : The U.S. National Cancer Institute (NCI) protocol employs a one-dose (10 μM) screening across 60 cancer cell lines, including melanoma (LOX-IMVI), leukemia (K-562), and breast cancer (MCF7). Growth inhibition (%GI) is quantified via sulforhodamine B (SRB) assays, with results compared to reference drugs (e.g., imatinib) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cancer cell lines?
- Methodology : Discrepancies in %GI values (e.g., 53.24% in NCI-H522 vs. 40.30% in HL-60(TB) ) may arise from cell line-specific factors:
- Mechanistic profiling : Use RNA sequencing or proteomics to identify target pathways (e.g., apoptosis vs. cell cycle arrest).
- Dose-response studies : Determine IC₅₀ values to assess potency gradients.
- Structural analogs : Compare activity trends with derivatives (e.g., 5-(3,4-dimethoxyphenyl) substitution ) to isolate substituent effects.
Q. What strategies optimize the pharmacokinetic properties of this oxadiazole derivative for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or morpholine ) to improve solubility without compromising membrane permeability.
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and stabilize via fluorination .
- Bioavailability testing : Pharmacokinetic studies in rodent models (Cmax, AUC, t₁/₂) with formulations like PEGylated nanoparticles .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Molecular docking : Screen against targets like EGFR or tubulin using AutoDock Vina (PDB ID: 1M17) to prioritize substituents .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with anticancer activity (e.g., methoxy groups enhance potency ).
- ADMET prediction : Use SwissADME or ADMETLab to filter compounds with poor toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
